N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide
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Overview
Description
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetamide and features a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide typically involves the reaction of 2-amino-3-benzoylbenzeneacetamide with suitable reagents. One common method includes the use of Raney nickel as a catalyst for desulfurization . The reaction conditions often involve solvents like tetrahydrofuran (THF) and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization and the use of high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler aromatic compounds.
Scientific Research Applications
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reference marker in biological assays and studies.
Industry: It is used in the production of various materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application, such as its role in inhibiting inflammatory responses or acting as an analgesic .
Comparison with Similar Compounds
Similar Compounds
Nepafenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure.
2-(2-Aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)(nitroso)amino)ethyl)phenyl)acetamide: Another compound with similar functional groups.
Uniqueness
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxy and methylene bridge functionalities contribute to its versatility in various reactions and applications.
Biological Activity
N-(2-[Hydroxy(phenyl)methyl]phenyl)acetamide, also known as NA-2, has garnered attention for its potential therapeutic properties, particularly in anti-inflammatory and nephroprotective contexts. This article delves into the compound's biological activity, supported by various studies and findings.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.216 g/mol
- CAS Number : 3306-05-6
The biological activities of NA-2 are primarily attributed to its ability to modulate inflammatory pathways and protect against oxidative stress. It appears to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the inflammatory response.
Case Study: Adjuvant-Induced Arthritis Model
A pivotal study investigated the anti-inflammatory effects of NA-2 in a rat model of adjuvant-induced arthritis. Key findings include:
- Dosage : Administration of 5 mg/kg and 10 mg/kg doses significantly reduced paw edema and body weight loss compared to control groups.
- Cytokine Levels : Serum levels of IL-1β and TNF-α were markedly lower in treated rats, indicating a reduction in systemic inflammation.
- Oxidative Stress Markers : Treatment with NA-2 altered oxidative stress markers, suggesting a protective effect against oxidative damage .
Table 1: Summary of Anti-inflammatory Effects in Adjuvant-Induced Arthritis
Parameter | Control Group | NA-2 (5 mg/kg) | NA-2 (10 mg/kg) |
---|---|---|---|
Paw Edema Volume (mL) | 4.5 ± 0.3 | 3.1 ± 0.2 | 1.8 ± 0.1 |
Body Weight Change (g) | -20 ± 5 | -10 ± 3 | -5 ± 2 |
IL-1β Levels (pg/mL) | 150 ± 10 | 100 ± 8 | 70 ± 5 |
TNF-α Levels (pg/mL) | 200 ± 15 | 120 ± 12 | 80 ± 7 |
Nephroprotective Effects
Another significant study explored the nephroprotective properties of NA-2 against doxorubicin-induced nephrotoxicity in rats:
- Experimental Design : Rats were treated with doxorubicin (6 mg/kg) followed by NA-2 (10 mg/kg/day) for three weeks.
- Findings : The treatment improved urinary protein levels and reduced kidney injury markers such as KIM-1 and MCP-1.
- Histopathological Analysis : Renal tissues showed fewer lesions compared to the control group, indicating a protective effect against drug-induced damage .
Table 2: Nephroprotective Effects of NA-2
Parameter | Control Group (DOX) | NA-2 Treated Group |
---|---|---|
Urinary Protein (mg/kg/day) | >50 | <20 |
KIM-1 Expression (fold change) | +3.5 | +1.2 |
Histopathological Lesions | Severe | Mild |
Structure–Activity Relationships (SAR)
Research into the SAR of NA-2 has revealed that modifications to its structure can significantly impact its biological activity. Compounds with electron-donating groups tend to exhibit enhanced anti-inflammatory properties, which aligns with findings from various studies that emphasize the importance of functional groups in modulating activity against COX enzymes .
Properties
IUPAC Name |
N-[2-[hydroxy(phenyl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10,15,18H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGZGIYWZMCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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